4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride
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Overview
Description
4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a naphthalen-1-yloxybut-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride typically involves the reaction of morpholine with a naphthalen-1-yloxybut-2-ynyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alkyne groups converted to alkenes or alkanes.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Naphthalen-1-yloxybut-2-ynyl)piperidine
- **4-(4-Naphthalen-1-yloxybut-2-ynyl)pyrrolidine
- **4-(4-Naphthalen-1-yloxybut-2-ynyl)azepane
Uniqueness
4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the naphthalen-1-yloxybut-2-ynyl group with the morpholine ring enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c1-2-8-17-16(6-1)7-5-9-18(17)21-13-4-3-10-19-11-14-20-15-12-19;/h1-2,5-9H,10-15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTRKYDMMCEJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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